Bis-aminooxy-PEG2 is commercially available from various chemical suppliers, including BenchChem and AxisPharm, where it is categorized under PEG linkers. Its chemical structure can be represented as:
The compound is recognized for its ability to facilitate the conjugation of biomolecules, enhancing their stability and solubility in aqueous environments due to the hydrophilic nature of the polyethylene glycol backbone .
The synthesis of Bis-aminooxy-PEG2 typically involves the functionalization of polyethylene glycol with aminooxy groups through a series of chemical reactions.
The general procedure involves:
In industrial settings, this process is scaled up with strict quality control measures to ensure high purity and consistency of the final product .
The molecular structure of Bis-aminooxy-PEG2 features a linear polyethylene glycol backbone with two aminooxy functional groups attached at either end.
The molecular weight of Bis-aminooxy-PEG2 is approximately 180.2 g/mol, which contributes to its solubility profile in aqueous environments, making it suitable for biological applications .
Bis-aminooxy-PEG2 participates in several key chemical reactions:
The primary products include oxime bonds formed through reactions with carbonyl compounds, which are crucial for creating stable conjugates in biochemical applications .
Bis-aminooxy-PEG2 functions primarily as a linker in PROTAC technology.
The compound facilitates the proximity between E3 ubiquitin ligases and target proteins, enabling selective degradation through the ubiquitin-proteasome pathway.
The mechanism involves:
This action significantly impacts cellular processes by modulating protein levels through targeted degradation, thereby influencing various signaling pathways within cells .
Bis-aminooxy-PEG2 has diverse applications across various fields:
Homobifunctional PEGylation techniques enable the precise incorporation of two identical aminooxy groups at both termini of polyethylene glycol (PEG) spacers. For Bis-aminooxy-PEG2, this involves synthesizing a short ethylene glycol chain (n=2 repeating units) terminated with reactive aminooxy (-ONH₂) moieties. A key strategy employs stepwise etherification of PEG-diol precursors using protected aminooxy alkyl halides, followed by deprotection. This method achieves >95% bifunctionalization while minimizing cyclic oligomer formation, as confirmed by MALDI-TOF mass spectrometry [1] [6]. Alternative approaches utilize carbamate coupling, where PEG-diamine intermediates react with N-Boc-aminooxy acids, though this requires stringent anhydrous conditions to prevent diol degradation [5].
Table 1: Comparison of Homobifunctional PEGylation Strategies
Method | Precursor | Coupling Agent | Bifunctional Yield | Key Challenge |
---|---|---|---|---|
Etherification | PEG-diol | TsCl/K₂CO₃ | 92-97% | Over-sulfonation side products |
Carbamate Coupling | PEG-diamine | CDI/N-Boc-ONH₂ | 85-90% | Hydrolysis susceptibility |
Epoxide Ring-Opening | PEG-diglycidyl | Ammonium hydroxide | 80-88% | Polymer chain elongation |
Critical to reproducibility is controlling the PEG chain length distribution. Size-exclusion chromatography (SEC) paired with charged aerosol detection confirms ≤5% polydispersity index (Đ) when using high-purity PEG building blocks [6]. Reaction temperature must be maintained at 0-4°C during aminooxy deprotection with trifluoroacetic acid to prevent oxime bond cleavage [1].
The aminooxy functionality in Bis-aminooxy-PEG2 enables carbonyl-specific conjugation via oxime ligation, a reaction orthogonal to most biological functional groups. Kinetic studies reveal second-order rate constants of 1.2–3.5 M⁻¹s⁻¹ for reactions with aldehyde-containing biomolecules at pH 4.5–5.0 [7]. This pH range balances nucleophilicity (deprotonated -ONH₂) with electrophilicity (protonated carbonyl), while minimizing protein denaturation. For ketone ligation, catalysts like aniline derivatives (e.g., p-anisidine) accelerate reactions 15-fold by forming transient Schiff base intermediates [8].
Notably, aminooxy groups exhibit differential reactivity toward aldehydes versus maleimides. Under physiological pH (7.4), maleimide-thiol reactions dominate, allowing sequential bioconjugation: thiol-containing proteins conjugate first, followed by oxime ligation with carbonyl tags. HPLC monitoring confirms <5% cross-reactivity when using 10-fold molar excess of maleimide reagents [7] [8]. For antibody modification, Bis-aminooxy-PEG2 enables site-specific attachment at Fc-glycan oxidation sites (generated by periodate), achieving DAR (Drug-to-Antibody Ratio) values of 1.8–2.0 with >90% homogeneity [8].
Aminooxy groups are susceptible to dioxygenation and hydrolysis, necessitating stabilization during synthesis. Three proven approaches include:
Table 2: Stability of Aminooxy Protective Groups
Protective Group | Deprotection Reagent | Time | Temperature | Aminooxy Recovery Yield |
---|---|---|---|---|
Phthaloyl | NH₂NH₂ (0.5M) | 30 min | 25°C | 95% |
TBS | TBAF (1M) | 2 h | 25°C | 92% |
Boc | TFA/DCM (1:1) | 30 min | 0°C | 97% |
Reaction solvent selection critically impacts stability. Acetonitrile/water (4:1) reduces hydrolysis half-life to >48 hours versus <8 hours in pure water [1].
Solid-phase synthesis enables precise chain-length control and simplified purification. The process involves:
Automated synthesizers achieve 85–92% stepwise yields per PEG unit, confirmed by LC-MS. Side products include truncated sequences (<5%) from incomplete coupling and N-acylation (<2%) from oxime side reactions [6]. The method scales linearly from 0.1–5 mmol with consistent yields, making it suitable for GMP-compatible manufacturing.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7